2-Chloro-5-nitro-4-phenylpyridine
Overview
Description
2-Chloro-5-nitro-4-phenylpyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the second position, a nitro group at the fifth position, and a phenyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-phenylpyridine typically involves multiple steps. One common method starts with the nitration of 4-phenylpyridine to introduce the nitro group. This is followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-4-phenylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is 2-chloro-5-amino-4-phenylpyridine.
Oxidation: Products include oxidized phenyl derivatives
Scientific Research Applications
2-Chloro-5-nitro-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-4-phenylpyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-methyl-4-nitropyridine
- 2-Chloro-5-nitro-4-phenylpyridine N-oxide
Uniqueness
This compound is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The phenyl group enhances its hydrophobicity, which can be advantageous in drug design .
Properties
IUPAC Name |
2-chloro-5-nitro-4-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-6-9(8-4-2-1-3-5-8)10(7-13-11)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNZPYPSWYBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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